4-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid
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Overview
Description
4-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzoic acid derivative, followed by further functional group transformations. For instance, starting from 2-fluorobenzoic acid, a Friedel-Crafts acylation can be performed using 3-chloro-5-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts and reagents are carefully selected to optimize reaction rates and minimize by-products. Advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (chlorine and fluorine). Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: While the benzoic acid moiety is relatively stable, the phenyl ring can be subjected to oxidative conditions using reagents like potassium permanganate or chromium trioxide. Reduction reactions can be carried out using hydrogenation catalysts.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions, facilitated by palladium catalysts, to form more complex aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, elevated pressure.
Major Products:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Conversion to carboxylic acids or quinones.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, influencing various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid involves its interaction with molecular targets in biological systems. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 3-Chloro-5-fluorobenzoic acid
- 2-Chloro-4-fluorobenzoic acid
- 4-Chloro-2-fluorobenzoic acid
Comparison: 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzoic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBUHYCYIXNWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690509 |
Source
|
Record name | 3'-Chloro-3,5'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-15-7 |
Source
|
Record name | 3'-Chloro-3,5'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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